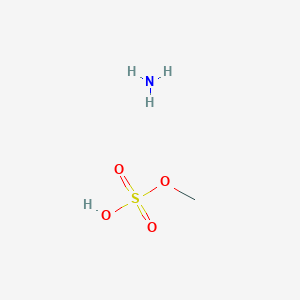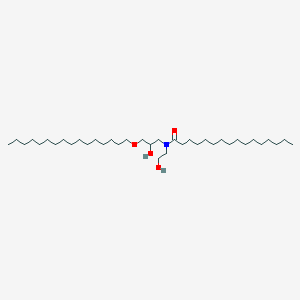
BENZAMIDE, N-(o-AMINOPHENYL)-N-(2-(DIETHYLAMINO)ETHYL)-p-FLUORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-, also known as [18F]FBPA, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. This compound has been studied extensively for its potential in cancer diagnosis and treatment.
Wirkmechanismus
[18F]FBPA is a radiotracer that is taken up by cancer cells due to their high demand for amino acids. Once inside the cell, [18F]FBPA is metabolized to [18F]fluorobenzyl alcohol, which is then incorporated into proteins. The accumulation of [18F]FBPA in cancer cells allows for their detection and localization using PET imaging.
Biochemische Und Physiologische Effekte
[18F]FBPA is a relatively safe compound with low toxicity. It is rapidly cleared from the body and does not accumulate in healthy tissues. However, as with any radiopharmaceutical, there is a risk of radiation exposure. The amount of radiation exposure from [18F]FBPA is considered acceptable for diagnostic purposes.
Vorteile Und Einschränkungen Für Laborexperimente
[18F]FBPA has several advantages for lab experiments, including its high sensitivity and specificity for cancer cells and its ability to provide quantitative data. However, the synthesis of [18F]FBPA is complex and requires specialized equipment and expertise. Additionally, the short half-life of fluorine-18 (110 minutes) limits the time frame for experiments.
Zukünftige Richtungen
There are several future directions for [18F]FBPA research. One area of interest is the development of new radiotracers that can target specific types of cancer cells. Another area of interest is the use of [18F]FBPA in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve cancer diagnosis and treatment. Additionally, [18F]FBPA could be used to investigate the relationship between cancer metabolism and treatment response.
Synthesemethoden
The synthesis of [18F]FBPA involves the use of a cyclotron to produce the radioactive isotope fluorine-18. The fluorine-18 is then incorporated into the precursor molecule, which is then purified to obtain the final product. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
[18F]FBPA has been used in PET imaging to diagnose and stage various types of cancer, including brain tumors, breast cancer, and prostate cancer. It has also been studied for its potential in monitoring cancer treatment response and predicting patient outcomes. Additionally, [18F]FBPA has been used in preclinical studies to investigate the pharmacokinetics and biodistribution of new cancer drugs.
Eigenschaften
CAS-Nummer |
102585-99-9 |
|---|---|
Produktname |
BENZAMIDE, N-(o-AMINOPHENYL)-N-(2-(DIETHYLAMINO)ETHYL)-p-FLUORO- |
Molekularformel |
C19H24FN3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H24FN3O/c1-3-22(4-2)13-14-23(18-8-6-5-7-17(18)21)19(24)15-9-11-16(20)12-10-15/h5-12H,3-4,13-14,21H2,1-2H3 |
InChI-Schlüssel |
SGMNODFVDOBJOE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
Andere CAS-Nummern |
102585-99-9 |
Synonyme |
N-(o-Aminophenyl)-N-[2-(diethylamino)ethyl]-p-fluorobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)









